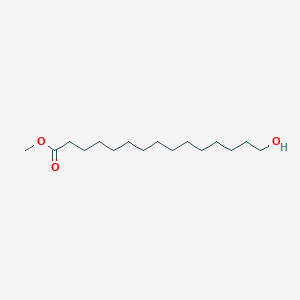

Methyl 15-hydroxypentadecanoate

Descripción general

Descripción

Methyl 15-hydroxypentadecanoate is a hydroxylated fatty acid . It has a molecular weight of 272.43 and its IUPAC name is methyl 15-hydroxypentadecanoate . It is used in the synthesis of the macrocyclic lactone musk compounds exaltolide and phoracantholide I .

Synthesis Analysis

Methyl 15-hydroxypentadecanoate can be synthesized from 15-pentadecalactone . The process involves adding methanol and 28% sodium methoxide solution to 15-pentadecalactone and refluxing for 3 hours . The reaction solution is then added with 1 N hydrochloric acid and extracted three times with ethyl acetate .

Molecular Structure Analysis

The molecular formula of Methyl 15-hydroxypentadecanoate is C16H32O3 . Its InChI code is 1S/C16H32O3/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h17H,2-15H2,1H3 .

Chemical Reactions Analysis

Methyl 15-hydroxypentadecanoate can be used in the macrolactonization reaction to produce cyclopentadecanolide . This reaction can be catalyzed by Mo–Fe/HZSM-5 catalyst or KF-La/γ-Al2O3 catalyst .

Physical And Chemical Properties Analysis

Methyl 15-hydroxypentadecanoate has a density of 0.9±0.1 g/cm3, a boiling point of 359.5±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . It has a flash point of 134.7±13.2 °C .

Aplicaciones Científicas De Investigación

Macrolactonization to Cyclopentadecanolide Using KF-La/γ-Al2O3 Catalyst

Methyl 15-hydroxypentadecanoate can be used in the synthesis of cyclopentadecanolide, an important macrocyclic musk, using a KF-La/γ-Al2O3 catalyst . This catalyst was prepared from a highly basic mesoporous framework using a mild method . The yield of cyclopentadecanolide obtained at 0.5 g KF-25La/γ-Al2O3 catalyst and a reaction temperature of 190°C for 7 hours were 58.50%, and the content after reactive distillation is 98.8% . This process is more conducive to the macrolactonization of long-chain hydroxy ester .

Macrolactonization to Cyclopentadecanolide Over Mo–Fe/HZSM-5 Catalyst

Another application of Methyl 15-hydroxypentadecanoate is in the macrolactonization to cyclopentadecanolide over Mo–Fe/HZSM-5 catalyst . The Mo–Fe/HZSM-5 catalyst was prepared by the impregnation method using citric acid to form Fe3+ and Mo6+ chelates in the impregnation solution . The Mo–Fe/HZSM-5 catalyst exhibited high activity for the selective macrolactonization of methyl 15-hydroxypentadecanoate to cyclopentadecanolide .

Mecanismo De Acción

Target of Action

Methyl 15-hydroxypentadecanoate primarily targets the process of macrolactonization . This compound is used as a raw material in the macrolactonization process to produce cyclopentadecanolide , a high value-added musk .

Mode of Action

The compound interacts with its targets through a process known as macrolactonization . This process involves the transformation of methyl 15-hydroxypentadecanoate to cyclopentadecanolide . The Mo–Fe/HZSM-5 catalyst, prepared by the impregnation method using citric acid to form Fe3+ and Mo6+ chelates in the impregnation solution, exhibits high activity for the selective macrolactonization of methyl 15-hydroxypentadecanoate to cyclopentadecanolide .

Biochemical Pathways

The primary biochemical pathway affected by methyl 15-hydroxypentadecanoate is the macrolactonization process . This process leads to the formation of cyclopentadecanolide , a macrocyclic musk compound widely used in perfumes, cosmetics, food, and medicals .

Pharmacokinetics

The compound’s bioavailability is likely influenced by the efficiency of the macrolactonization process . The yield of cyclopentadecanolide obtained at a reaction temperature of 190°C for 7 hours was 58.50%, and the content after reactive distillation is 98.8% .

Result of Action

The result of the action of methyl 15-hydroxypentadecanoate is the production of cyclopentadecanolide . This compound is a valuable macrocyclic musk used in various applications, including perfumes, cosmetics, food, and medicals .

Action Environment

The action of methyl 15-hydroxypentadecanoate is influenced by environmental factors such as the presence of a catalyst and the reaction temperature . For instance, the KF-La/γ-Al2O3 catalyst, which has a larger pore size and basic strength, is more conducive to the macrolactonization of long-chain hydroxy ester . The yield of cyclopentadecanolide was 58.50% when the reaction was carried out at 190°C for 7 hours .

Safety and Hazards

Direcciones Futuras

Methyl 15-hydroxypentadecanoate is used in the synthesis of cyclopentadecanolide, an important macrocyclic musk widely used in perfumes, cosmetics, food, and medicals . The use of solid acids such as zeolites in the macrolactonization of ω-hydroxyalkanoic acid is environmentally friendly as they can be reused and are thermally stable .

Propiedades

IUPAC Name |

methyl 15-hydroxypentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h17H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCYAHKAJFZVCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393044 | |

| Record name | methyl 15-hydroxypentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 15-hydroxypentadecanoate | |

CAS RN |

76529-42-5 | |

| Record name | methyl 15-hydroxypentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Methyl 15-hydroxypentadecanoate in fragrance chemistry?

A: Methyl 15-hydroxypentadecanoate is a crucial precursor in the synthesis of Cyclopentadecanolide, also known as Exaltolide, a highly valued musk fragrance compound. This compound is challenging to obtain from natural sources, making its synthesis from readily available precursors like Methyl 15-hydroxypentadecanoate highly valuable. [, ]

Q2: What are the different catalytic approaches for synthesizing Cyclopentadecanolide from Methyl 15-hydroxypentadecanoate?

A2: Several catalytic methods have been explored for this synthesis, each with its pros and cons:

- Strong Acid Cation Exchange Resins: This method, while effective, requires careful optimization of resin type and reaction conditions to achieve satisfactory yields. Research indicates LS-50 resin as a promising candidate for this approach. []

- KF-La/γ-Al2O3 Catalyst: This catalyst system, prepared from a basic mesoporous framework, has demonstrated high efficiency in converting Methyl 15-hydroxypentadecanoate to Cyclopentadecanolide. The catalyst's large pore size and enhanced basic strength, attributed to the presence of F- ions, are believed to be key factors contributing to its effectiveness. []

Q3: What are the challenges associated with the synthesis of Cyclopentadecanolide from Methyl 15-hydroxypentadecanoate?

A3: Macrolactonization, the type of reaction needed to form the cyclic ester Cyclopentadecanolide from Methyl 15-hydroxypentadecanoate, presents inherent challenges. These include:

Q4: What analytical techniques are crucial for characterizing and quantifying Cyclopentadecanolide synthesized from Methyl 15-hydroxypentadecanoate?

A4: Several analytical methods are vital to monitor the reaction progress and ensure the purity of the final product. These include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B25074.png)

![1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B25076.png)

![[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid](/img/structure/B25077.png)

![4-Bromo-2-methyl-5-[(R)-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol](/img/structure/B25092.png)

![8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane](/img/structure/B25094.png)